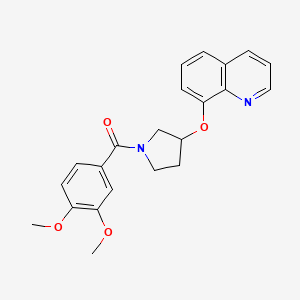

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

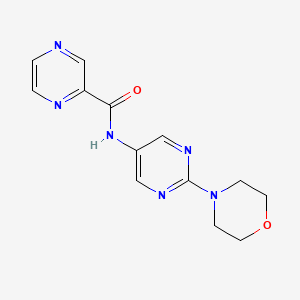

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.49. It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor .

Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Scientific Research Applications

Abscisic Acid (ABA) Mimic in Plants

This compound acts as an ABA-mimicking ligand . ABA is a crucial hormone for plants to resist drought and other abiotic stresses . This compound binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . This intervention of ABA signaling by this small molecule could help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Drought Resistance in Plants

The compound has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . Treatments with AM1 inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Inhibition of Seed Germination

As an ABA mimic, this compound can inhibit seed germination . This could be useful in controlling the growth of certain plants in specific conditions or for research purposes.

Prevention of Leaf Water Loss

This compound can prevent leaf water loss , which is particularly useful in conditions of water scarcity or in arid climates where water conservation in plants is critical.

Chemical Research

This compound is available for research use . It can be used in various chemical experiments and analyses.

Potential Role in Anti-SARS-CoV-2 Drug Discovery

While not directly mentioned, compounds with similar structures have been investigated for their role in SARS-CoV-2 replication . This suggests potential applications in antiviral drug discovery.

Future Directions

The future directions of research on this compound could involve further exploration of its potential biological activities, given its structural similarity to Cilostazol, a potent PDE3A inhibitor . Additionally, more research could be done to elucidate its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h3-7,9-11,14-15,23H,2,8,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWHAMWAGSJDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)